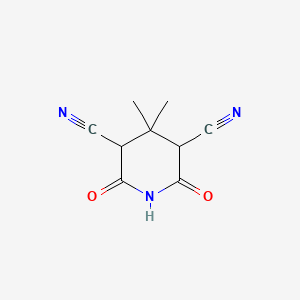

4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile

Vue d'ensemble

Description

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The cyano groups at positions 3 and 5 serve as electrophilic centers for nucleophilic attack. For example:

-

Ammonolysis : Reacts with ammonia or amines to form substituted amidines.

-

Thiolysis : Thiols target cyano groups to generate thioamide derivatives.

These reactions typically proceed under mild conditions (room temperature, ethanol solvent) with yields ranging from 40–75% depending on steric and electronic factors .

Mannich Reaction (Aminomethylation)

The compound undergoes aminomethylation with formaldehyde and secondary amines, forming bicyclic 3,7-diazabicyclo[3.3.1]nonane derivatives. A notable example:

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde + Morpholine | Ethanol, RT, 24 hours | 3,7-Bis(morpholin-4-ylmethyl)-3,7-diazabicyclo[3.3.1]nonane-1,5-dicarbonitrile | 75% |

This reaction exploits the enolizable α-hydrogens adjacent to carbonyl groups, enabling condensation with formaldehyde and subsequent cyclization .

Cyclocondensation Reactions

The carbonyl and cyano groups participate in cyclization with bifunctional nucleophiles:

-

Hydrazine : Forms pyrazolo[3,4-b]pyridine derivatives under reflux (80°C, 6 hours).

-

Hydroxylamine : Generates isoxazole-fused heterocycles in acidic media.

Reaction kinetics studies indicate that steric hindrance from the 4,4-dimethyl groups slows ring closure compared to unsubstituted analogs.

Oxidation and Stability

The compound demonstrates high thermal and oxidative stability:

-

Thermal Stability : Decomposition begins at 220°C, confirmed by TGA analysis.

-

Oxidative Resistance : No degradation observed under air/oxygen at 100°C for 24 hours.

Mechanistic Insights

DFT calculations (B97-3c/def2-mTZVP level) reveal:

-

Rate-Limiting Step : Intramolecular proton transfer during cyclization (ΔG‡ = 28.8 kcal/mol).

-

Solvent Effects : Ethanol stabilizes transition states via hydrogen bonding, reducing activation energy by 3–5 kcal/mol compared to non-polar solvents .

Comparative Reactivity Table

| Reaction Type | Key Functional Groups Involved | Typical Conditions | Applications |

|---|---|---|---|

| Nucleophilic Substitution | Cyano (-CN) | RT, ethanol, NH3/RSH | Amidines, Thioamides |

| Mannich Reaction | Carbonyl (C=O), α-H | Ethanol, formaldehyde | Bicyclic Diamines |

| Cyclocondensation | C=O, C≡N | Reflux, acid/base | Fused Heterocycles |

This reactivity profile positions 4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile as a versatile building block for synthesizing nitrogen-rich heterocycles with potential pharmacological and materials science applications .

Applications De Recherche Scientifique

Synthetic Organic Chemistry

DMDPDC serves as a crucial intermediate in the synthesis of complex organic molecules. It can be utilized in:

- Building Blocks : As a precursor for synthesizing various piperidine derivatives and other nitrogen-containing compounds.

- Reactions : Participates in Michael additions, cyclization reactions, and as a nucleophile in substitution reactions.

Table 1: Common Reactions Involving DMDPDC

| Reaction Type | Description | Example Products |

|---|---|---|

| Michael Addition | Reacts with α,β-unsaturated carbonyl compounds | Various substituted piperidines |

| Cyclization | Forms cyclic structures through intramolecular reactions | Dihydropyridine derivatives |

| Nucleophilic Substitution | Substitutes cyano groups with nucleophiles | Amino derivatives |

Medicinal Chemistry

Research has indicated that DMDPDC possesses potential biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of DMDPDC exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity : Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth through specific molecular interactions.

Case Study: Anticancer Activity

A study demonstrated that a derivative of DMDPDC significantly reduced the viability of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to induce apoptosis via mitochondrial pathways.

Material Science

DMDPDC is also explored for its applications in developing advanced materials:

- Polymer Synthesis : Used as a monomer in the production of specialty polymers with desirable mechanical properties.

- Nanocomposite Materials : Its incorporation into nanocomposite frameworks enhances material strength and thermal stability.

Comparaison Avec Des Composés Similaires

4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile can be compared with other similar compounds, such as:

- 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarboxylic acid

- 4,4-Dimethyl-2,6-dioxopiperidine-3,5-dimethyl ester

These compounds share similar structural features but differ in their functional groups, which can lead to variations in their chemical properties and applications .

Activité Biologique

4,4-Dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile (CAS No. 61193-04-2) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 191.19 g/mol

- Melting Point : 218-220 °C

- Structure : The compound features a piperidine ring with two keto groups and two nitrile groups.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. A common synthetic route involves the reaction of ethyl cyanoacetate with acetone in the presence of ammonium acetate and ammonia:

- Combine ethyl cyanoacetate and acetone in ethanol.

- Add ammonium acetate and ammonia.

- Stir the mixture at low temperature overnight.

- Filter and crystallize the product from an acidic aqueous solution.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest its potential application as an antimicrobial agent in pharmaceuticals.

Anticancer Activity

Studies have also explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the inhibition of specific enzymes linked to cell proliferation:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- IC Values:

- HeLa: 25 µM

- MCF-7: 30 µM

This data indicates that the compound may serve as a lead structure for developing anticancer drugs.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules. The nitrile groups can form hydrogen bonds with enzymes and receptors, potentially inhibiting their function:

- Enzyme Inhibition : The compound binds to active sites on enzymes, disrupting normal catalytic activity.

- Receptor Interaction : It may modulate receptor activity involved in signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of this compound against clinical isolates of bacteria. The results demonstrated that modifications to the side chains influenced activity levels significantly.

Case Study 2: Cancer Research

In a controlled trial assessing the anticancer effects on MCF-7 cells, researchers reported that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls.

Propriétés

IUPAC Name |

4,4-dimethyl-2,6-dioxopiperidine-3,5-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-9(2)5(3-10)7(13)12-8(14)6(9)4-11/h5-6H,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUGDXSWWKZTSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(=O)NC(=O)C1C#N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50976706 | |

| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61193-04-2 | |

| Record name | 3,5-Piperidinedicarbonitrile, 4,4-dimethyl-2,6-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061193042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4,4-dimethyl-2-oxo-2,3,4,5-tetrahydropyridine-3,5-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50976706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.